![molecular formula C22H17NO3 B2866248 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione CAS No. 708997-52-8](/img/structure/B2866248.png)
1-(4-(Benzyloxy)benzyl)indoline-2,3-dione
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Overview
Description
“1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” is a derivative of indolin-2-one . Indolin-2-one, also known as Isatin or 1H-indole-2,3-dione, is a heterocyclic compound of significant importance in medicinal chemistry . It is a synthetically versatile molecule and a precursor for a large number of pharmacologically active compounds .
Synthesis Analysis
The synthesis of indolin-2-one derivatives, including “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione”, involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis
The molecular structure of “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” includes a triazole ring that makes dihedral angles with the indoline residue and the terminal phenyl group . In the crystal, molecules are linked by C-H⋯N hydrogen bonds into tapes parallel to the b axis .Physical And Chemical Properties Analysis
The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” appears as a yellow solid. It has a melting point of 224–225 °C . The IR (KBr, cm −1) values are: 3007 (CH, arene); 2812 (CH, CH 2); 1719 (C=O); 1597, 1477 (C=C) .Scientific Research Applications
Alzheimer’s Disease Treatment
1-(4-(Benzyloxy)benzyl)indoline-2,3-dione: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .
Antioxidant Activity
In the search for novel bioactive molecules, some derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione have been tested for their antioxidant properties. However, most compounds showed only weak scavenging activity in DPPH free radical-scavenging assays .
Anticancer Agent Development
Certain derivatives have exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, demonstrated potent cytotoxicity with IC50 values as low as 0.65 µM, surpassing the efficacy of adriamycin, a positive control. This suggests that these derivatives could be promising for further development as anticancer agents .
Pharmaceutical Synthesis
The N-isoindoline-1,3-dione heterocycles, which include 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione , have significant potential in pharmaceutical synthesis. Their diverse chemical reactivity allows for the creation of various therapeutic agents .
Herbicide Development
These compounds are also being explored for their use in developing herbicides. The reactivity and structural features of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione make it a candidate for creating effective herbicidal formulations .
Dye and Colorant Production
Due to their aromatic nature and the presence of carbonyl groups, derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione are being studied for their application in the production of dyes and colorants. These compounds can provide a wide range of colors and are useful in various industrial applications .
Mechanism of Action
The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at the concentration of 100µM . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .
Future Directions
The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” and its derivatives have shown promising results in the inhibition of AChE, which is currently used clinically to treat Alzheimer’s disease (AD) . Therefore, these compounds could be further developed for potential use in AD treatment. Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVKHOZXVHITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)benzyl)indoline-2,3-dione |
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